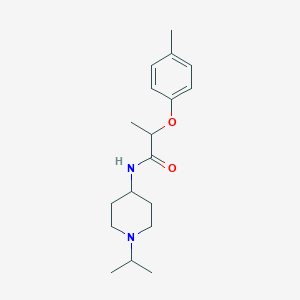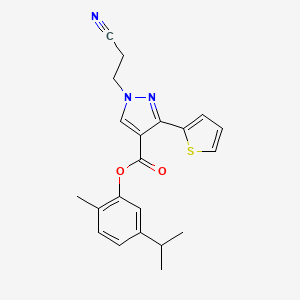
4-chlorophenyl 5-chloro-2-(methylthio)-4-pyrimidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chlorophenyl 5-chloro-2-(methylthio)-4-pyrimidinecarboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is considered as a promising candidate for the development of new drugs due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-chlorophenyl 5-chloro-2-(methylthio)-4-pyrimidinecarboxylate is not fully understood. However, studies have shown that it acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death.
Biochemical and Physiological Effects
4-chlorophenyl 5-chloro-2-(methylthio)-4-pyrimidinecarboxylate has been found to have various biochemical and physiological effects. Studies have shown that it can inhibit the growth and proliferation of cancer cells by inducing apoptosis. It has also been found to exhibit antimicrobial activity against various bacterial strains. In addition, it has been found to have anti-inflammatory properties and can be used for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-chlorophenyl 5-chloro-2-(methylthio)-4-pyrimidinecarboxylate in lab experiments is its potent antitumor and antimicrobial activity. It is also relatively easy to synthesize and can be obtained in high purity and good yields. However, one of the major limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Orientations Futures
There are several future directions for the research on 4-chlorophenyl 5-chloro-2-(methylthio)-4-pyrimidinecarboxylate. One of the major areas of research is its use as a potential drug candidate. Further studies are needed to fully understand its mechanism of action and to optimize its use in the treatment of various types of cancer. In addition, studies are needed to explore its potential applications in other areas, such as the development of new antibiotics and anti-inflammatory agents. Finally, further research is needed to optimize the synthesis method and to explore the potential of this compound for industrial applications.
Conclusion
In conclusion, 4-chlorophenyl 5-chloro-2-(methylthio)-4-pyrimidinecarboxylate is a promising candidate for the development of new drugs due to its unique chemical properties. It has potent antitumor and antimicrobial activity and can be used for the treatment of various types of cancer and bacterial infections. Further research is needed to fully understand its mechanism of action and to optimize its use in various applications.
Méthodes De Synthèse
The synthesis of 4-chlorophenyl 5-chloro-2-(methylthio)-4-pyrimidinecarboxylate involves the reaction of 4-chlorobenzylamine with 2-(methylthio)acetic acid to form the intermediate compound, which is then reacted with 5-chloro-2-cyanopyrimidine to obtain the final product. This synthesis method has been optimized and has been reported to yield high purity and good yields of the product.
Applications De Recherche Scientifique
4-chlorophenyl 5-chloro-2-(methylthio)-4-pyrimidinecarboxylate has been extensively studied for its potential applications in various scientific research areas. One of the major areas of research is its use as a potential drug candidate. Studies have shown that this compound has potent antitumor activity and can be used for the treatment of various types of cancer. It has also been found to exhibit antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
(4-chlorophenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O2S/c1-19-12-15-6-9(14)10(16-12)11(17)18-8-4-2-7(13)3-5-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXKJMHKLGFDHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)OC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-N-propyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5084998.png)


![4-(1-pyrrolidinylcarbonyl)-1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B5085022.png)
![5-acetyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5085023.png)
![2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5085026.png)
![N-[3-(2-furyl)phenyl]-1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5085039.png)
![3-[3-(1-benzofuran-2-yl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5085046.png)



![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B5085094.png)
![2-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5085100.png)